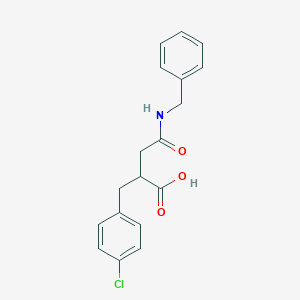![molecular formula C22H30N2O5 B226778 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,5-DIMETHOXYPHENYL)PROPANAMIDE](/img/structure/B226778.png)
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,5-DIMETHOXYPHENYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide is a synthetic organic compound It is characterized by the presence of multiple methoxy groups attached to its phenyl rings, which can influence its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde and 3,4-dimethoxyphenethylamine.
Condensation Reaction: The first step involves a condensation reaction between 2,5-dimethoxybenzaldehyde and 3,4-dimethoxyphenethylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with a suitable acylating agent to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential medicinal applications include its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propanamide
- N-(2,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide
Uniqueness
N-(2,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which can influence its chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C22H30N2O5 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C22H30N2O5/c1-24(12-10-16-6-8-20(28-4)21(14-16)29-5)13-11-22(25)23-18-15-17(26-2)7-9-19(18)27-3/h6-9,14-15H,10-13H2,1-5H3,(H,23,25) |
Clave InChI |
XBQGTYRWBYEPQK-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
SMILES canónico |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)
![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)



![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE](/img/structure/B226777.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)


methanone](/img/structure/B226796.png)
